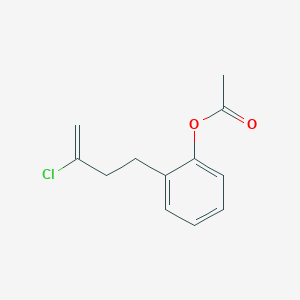

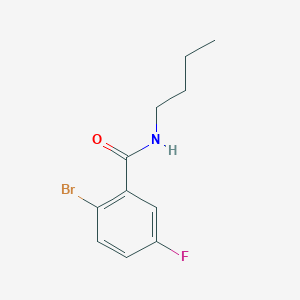

4-(2-Acetoxyphenyl)-2-chloro-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the use of strong acids as catalysts, such as sulfuric acid, chloric acid, p-methyl-benzene sulfonic acid, and strong acidity ion exchange resins. For instance, the synthesis of 4-phenyl-2-butanone, a compound with a similar phenyl group, is achieved through a series of reactions starting with ethyl ethanoate, which is synthesized from ethanol and acetic acid. This process includes Claisen's condensation, nucleophilic addition, and subsequent reactions to form the final product .

Molecular Structure Analysis

While the molecular structure of 4-(2-Acetoxyphenyl)-2-chloro-1-butene is not provided, the structure of related chlorination products of phenols has been determined through X-ray structure determinations. These structures reveal the modifications of the phenolic methyl groups upon chlorination and provide a basis for understanding the potential molecular geometry and electronic configuration of 4-(2-Acetoxyphenyl)-2-chloro-1-butene .

Chemical Reactions Analysis

The chlorination of phenolic compounds can lead to a variety of products, as seen in the chlorination of 2-t-butyl-4,6-dimethylphenol and 2,6-di-t-butyl-4-methylphenol. These reactions result in chloromethylene compounds and trichloro ketones. The specific modifications and the formation of these products are well-described, which suggests that the chlorination of 4-(2-Acetoxyphenyl)-2-chloro-1-butene could also lead to multiple products with varying degrees of chlorination and modification of the phenyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Acetoxyphenyl)-2-chloro-1-butene are not directly reported in the provided papers. However, by examining the properties of similar compounds, one can infer that the presence of the acetoxy and chloro groups would influence the compound's polarity, solubility, and reactivity. The phenyl group could contribute to the compound's aromatic character, and the presence of a butene moiety suggests potential for various addition reactions .

Scientific Research Applications

Reactivity and Mechanisms

Solvolysis Reactions and Rearrangements : Jia et al. (2002) studied the solvolysis reactions of related compounds, highlighting the nucleophilic addition of water to tertiary allylic carbocations, revealing insights into reaction mechanisms and product distributions, which could be relevant for understanding the behavior of "4-(2-Acetoxyphenyl)-2-chloro-1-butene" under similar conditions (Jia, Ottosson, Zeng, & Thibblin, 2002).

Photochemical Generation of Aryl Cations : Protti et al. (2004) examined the photochemistry of chlorophenols and chloroanisoles, leading to aryl cations. These findings might offer a parallel to the photoreactivity of "4-(2-Acetoxyphenyl)-2-chloro-1-butene," suggesting potential pathways for generating reactive intermediates or products (Protti, Fagnoni, Mella, & Albini, 2004).

Metabolism and Bioactivation Studies

- Metabolism of Chlorohydroxybutenes : Wu et al. (2019) and Wang et al. (2018) conducted studies on the metabolism of 1-chloro-2-hydroxy-3-butene, a metabolite of 1,3-butadiene, revealing insights into biotransformation pathways that could be relevant for understanding the metabolic fate of "4-(2-Acetoxyphenyl)-2-chloro-1-butene" in biological systems. These studies identified potential biomarkers and elucidated mechanisms of action, contributing to our understanding of the toxicological profiles of such compounds (Wu et al., 2019); (Wang et al., 2018).

Synthetic Applications and Material Science

Microwave-Accelerated Synthesis : Shen Hua-liang (2007) reported the microwave-accelerated synthesis of 4-acetoxy-2-methyl-2-butenal, showcasing the potential for efficient synthetic pathways that could be applicable to "4-(2-Acetoxyphenyl)-2-chloro-1-butene" for producing intermediates useful in pharmaceuticals and chemicals (Shen, 2007).

Polymer Synthesis and Characterization : Miyasaka et al. (2001) and Bielawski et al. (2001) explored the synthesis and properties of novel polymeric materials derived from compounds with structural similarities to "4-(2-Acetoxyphenyl)-2-chloro-1-butene." These studies contribute to the development of materials with potential applications in electronics, photonics, and as functional coatings, offering insights into the versatility of chemical structures in polymer science (Miyasaka, Yamazaki, & Nishide, 2001); (Bielawski, Scherman, & Grubbs, 2001).

Mechanism of Action

Target of Action

It’s worth noting that acetoxyphenyl compounds, such as aspirin (acetylsalicylic acid), are known to target the prostaglandin cyclooxygenases-1 (cox-1) and cox-2 . These enzymes play a crucial role in the production of prostanoids, particularly in the stomach and platelets .

Mode of Action

Similar compounds like aspirin function through acetylation . The acetylation of COX-2 allows for the generation of 15-®HETE and subsequent formation of “aspirin-triggered lipoxin” (ATL) by interaction with white cell lipoxygenases .

Biochemical Pathways

Compounds like aspirin that target cox-1 and cox-2 are involved in the arachidonic acid cascade, converting arachidonic acid to prostaglandin h2 (pgh2), a committed step in prostanoid synthesis .

Pharmacokinetics

Similar compounds like aspirin are rapidly hydrolyzed into inactive acetate and salicylate by aspirin “esterases,” preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized aspirin in blood is 20–30 min .

Result of Action

The acetylation of cox-2 by similar compounds like aspirin allows for the generation of 15-®hete and subsequent formation of “aspirin-triggered lipoxin” (atl) by interaction with white cell lipoxygenases . This could potentially lead to anti-inflammatory effects.

properties

IUPAC Name |

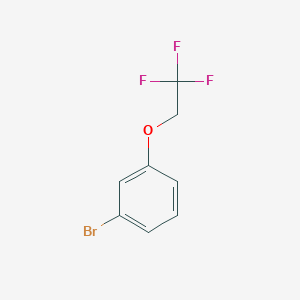

[2-(3-chlorobut-3-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-9(13)7-8-11-5-3-4-6-12(11)15-10(2)14/h3-6H,1,7-8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJXHLYVESVTJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CCC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641188 |

Source

|

| Record name | 2-(3-Chlorobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Acetoxyphenyl)-2-chloro-1-butene | |

CAS RN |

890097-72-0 |

Source

|

| Record name | 2-(3-Chlorobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)